molecular formula C6H3ClFIZn B14100947 Zinc,(4-chloro-3-fluorophenyl)iodo-

Zinc,(4-chloro-3-fluorophenyl)iodo-

Cat. No.: B14100947
M. Wt: 321.8 g/mol
InChI Key: HGHUUGDDALXKID-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zinc,(4-chloro-3-fluorophenyl)iodo- typically involves the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The resulting product is a solution of 4-chloro-3-fluorophenylzinc iodide in THF .

Industrial Production Methods

Industrial production methods for Zinc,(4-chloro-3-fluorophenyl)iodo- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc,(4-chloro-3-fluorophenyl)iodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is a biaryl compound formed by the coupling of the arylzinc iodide with a boronic acid .

Scientific Research Applications

Zinc,(4-chloro-3-fluorophenyl)iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc,(4-chloro-3-fluorophenyl)iodo- in chemical reactions involves the transfer of the aryl group from the zinc atom to another molecule. In cross-coupling reactions, this transfer is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylzinc iodide
  • 3-Fluorophenylzinc iodide
  • 4-Bromo-3-fluorophenylzinc iodide

Uniqueness

Zinc,(4-chloro-3-fluorophenyl)iodo- is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H3ClFIZn

Molecular Weight

321.8 g/mol

IUPAC Name

zinc;1-chloro-2-fluorobenzene-4-ide;iodide

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

HGHUUGDDALXKID-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[I-]

Origin of Product

United States

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